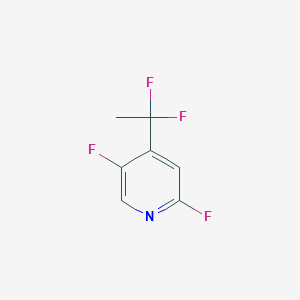

4-(1,1-Difluoroethyl)-2,5-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRZVGBMJBQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Pyridine Derivatives in Organic Synthesis

Fluorinated pyridine (B92270) derivatives are a class of compounds of paramount importance in organic synthesis and are recognized as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The pyridine ring itself is a privileged scaffold, found in numerous natural products and a significant percentage of FDA-approved drugs. researchgate.netnih.gov The introduction of fluorine atoms onto this ring dramatically alters its electronic properties, reactivity, and metabolic stability. acs.org

The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen and can make the ring less susceptible to electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). nih.gov This altered reactivity provides synthetic chemists with unique pathways for further functionalization. For instance, a fluorine atom can serve as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide array of other functional groups under relatively mild conditions. nih.govacs.org

Modern synthetic strategies have focused on the direct and site-selective C-H fluorination of pyridine rings, which avoids the need for pre-functionalized starting materials and offers more efficient routes to novel compounds. acs.orgorgsyn.org Methods utilizing transition-metal catalysis or specialized fluorinating agents have been developed to install fluorine at specific positions, providing access to a diverse library of fluorinated pyridine intermediates. researchgate.netnih.gov The resulting fluorinated pyridines often serve as key intermediates for complex molecules designed to have enhanced biological activity, improved metabolic profiles, and better membrane permeability. researchgate.netnih.gov

The Role of the 1,1 Difluoroethyl Moiety in Advanced Molecular Design

Strategies for the Construction of the 2,5-Difluoropyridine (B1303130) Core

The formation of the 2,5-difluoropyridine nucleus is the initial critical step. This can be achieved through several strategies, most notably by modifying a pre-existing pyridine (B92270) ring or by constructing the ring system from acyclic precursors.

Halogen Exchange Reactions for Pyridine Fluorination

Halogen exchange (Halex) is a powerful and widely used method for the synthesis of fluorinated aromatic compounds. This process typically involves the substitution of chlorine or bromine atoms with fluorine using a nucleophilic fluoride (B91410) source. For the synthesis of 2,5-difluoropyridine, the corresponding 2,5-dichloropyridine or 2,5-dibromopyridine serves as the starting material.

The reaction is generally carried out at high temperatures using alkali metal fluorides, such as potassium fluoride (KF), often in a polar aprotic solvent. The efficiency of the exchange can be influenced by factors like the choice of solvent, temperature, and the presence of phase-transfer catalysts. For instance, a patented method describes the preparation of 2,5-difluoropyridine from 2,5-dichloropyridine using anhydrous potassium fluoride as the fluorinating agent in the presence of a specific solvent and catalyst. google.com Another approach involves preparing 2,5-dibromopyridine from 2,5-dichloropyridine, which is then subjected to a fluorination reaction. google.com These methods provide a direct route to the desired difluorinated scaffold.

| Starting Material | Fluorinating Agent | Conditions | Product | Reference |

| 2,5-Dichloropyridine | Anhydrous Potassium Fluoride (KF) | Solvent, Catalyst | 2,5-Difluoropyridine | google.com |

| 2,5-Dibromopyridine | Fluoride Source | High Temperature | 2,5-Difluoropyridine | google.com |

De Novo Synthesis Approaches to Difluoropyridine Scaffolds

While often more step-intensive, de novo synthesis allows for the construction of the pyridine ring with the fluorine atoms already in place. This approach involves building the heterocyclic ring from acyclic (non-ring) precursors. Although this strategy can be inefficient for simple structures like difluoropyridine compared to functionalization of a pre-formed ring, it offers high versatility for creating complex substitution patterns not easily accessible by other means. researchgate.net The synthesis of the 2,5-diketopiperazine ring from amino acids is an example of building a heterocyclic structure from acyclic precursors, illustrating the general principle of this synthetic strategy. whiterose.ac.uk However, for the specific target of 2,5-difluoropyridine, functionalization of an existing pyridine ring via methods like halogen exchange remains a more common and efficient industrial approach. google.comresearchgate.net

Regioselective Introduction of the 1,1-Difluoroethyl Group

Once the 2,5-difluoropyridine core is obtained, the next major challenge is the regioselective installation of the 1,1-difluoroethyl (-CF₂CH₃) group at the C4 position. This requires precise control over the reaction site on the electron-deficient pyridine ring.

C-H Difluoromethylation in Pyridine Systems

Direct C-H functionalization represents a highly efficient and atom-economical synthetic strategy. In the context of fluorinated pyridines, direct C-H difluoromethylation (-CF₂H) has received significant attention. researchgate.netnih.gov These reactions often proceed via a radical mechanism, where a difluoromethyl radical is generated and attacks the pyridine ring. researchgate.net The electronic nature of the pyridine core typically directs such functionalizations to the ortho- and para-positions relative to the nitrogen atom. researchgate.net

While the direct C-H introduction of a 1,1-difluoroethyl group is less documented, the principles established for difluoromethylation are relevant. The generation of a 1,1-difluoroethyl radical and its subsequent reaction with the pyridine ring would be the key steps. The inherent challenge lies in controlling the regioselectivity of this radical addition to favor the C4 position. researchgate.netresearchgate.net

Precursor-Based Routes to 1,1-Difluoroethyl Functionality

A more established and controllable method for introducing the 1,1-difluoroethyl group involves the transformation of a pre-installed functional group at the desired position. A common strategy is the deoxyfluorination of a ketone precursor. In this approach, a 4-acetyl-2,5-difluoropyridine intermediate would be synthesized first. This ketone can then be converted to the 1,1-difluoroethyl group using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This transformation replaces the carbonyl oxygen with two fluorine atoms. acs.org

Alternatively, specialized reagents capable of delivering the entire 1,1-difluoroethyl unit have been developed. These include:

1,1-Difluoroethylated Silyl Reagents : Compounds like TESCF₂Me can act as a source for the 1,1-difluoroethyl anion or its synthetic equivalent. nih.govresearchgate.net

Sulfone-Based Reagents : 1,1-difluoroethyl phenyl sulfone can be used to generate the 1,1-difluoroethyl radical for subsequent reactions. nih.gov

Phosphonium Salts : Shelf-stable 1,1-difluoroethyl phosphonium salts have been designed for the nucleophilic 1,1-difluoroethylation of carbonyl compounds. nih.govresearchgate.net

These precursor-based routes offer a reliable pathway to the target functionality, bypassing the challenges of direct C-H functionalization for this specific group. researchgate.net

| Precursor Functional Group | Reagent/Method | Resulting Group | Key Features | Reference |

| Ketone (e.g., Acetyl) | Deoxyfluorination (e.g., DAST) | 1,1-Difluoroethyl | Well-established transformation of carbonyls. | acs.org |

| Halide (e.g., Iodo, Bromo) | Coupling with TESCF₂Me | 1,1-Difluoroethyl | Introduction of the entire fluorinated moiety. | nih.govresearchgate.net |

| C-H Bond | Radical precursor (e.g., MeCF₂SO₂Cl) | 1,1-Difluoroethyl | Direct functionalization via radical addition. | nih.gov |

Control of Regioselectivity at the Pyridine Ring for Difluoromethylation

Achieving regioselectivity at the C4 position of the 2,5-difluoropyridine ring is paramount. The electronic properties of the ring, which is deactivated by the nitrogen atom and the two fluorine substituents, heavily influence the outcome of substitution reactions.

Several strategies can be employed to control the site of functionalization:

Directed Metalation/Halogen-Metal Exchange : A directing group or a strategically placed halogen can be used to achieve site-selective metalation (lithiation or magnesiation). znaturforsch.com For instance, a 2,5-difluoro-4-bromopyridine intermediate could undergo a highly regioselective bromine-magnesium exchange. rsc.org The resulting Grignard reagent can then be reacted with an appropriate electrophile to install the precursor to the 1,1-difluoroethyl group (e.g., an acetyl group) specifically at the C4 position. znaturforsch.comrsc.org

Pyridyne Intermediates : The generation of highly reactive pyridyne intermediates can offer unique pathways for difunctionalization, although this may be less direct for the target molecule. rsc.org

Electronic Control in C-H Functionalization : In direct C-H functionalization reactions, the inherent electronic nature of the substrate dictates the position of attack. For electron-deficient systems like difluoropyridine, radical nucleophilic attack is a plausible mechanism. researchgate.net The interplay between the directing effect of the nitrogen atom and the fluorine substituents determines the ultimate regioselectivity, which can be tuned by altering reaction conditions or by using activating strategies like the formation of pyridinium (B92312) salts. researchgate.netresearchgate.netresearchgate.net

The successful synthesis of 4-(1,1-difluoroethyl)-2,5-difluoropyridine relies on a multi-step sequence that first builds the fluorinated core and then uses precise chemical tactics to install the difluoroethyl side chain at the correct location.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds.

Convergent Synthetic Approaches:

A plausible convergent synthesis of this compound would involve the preparation of a pre-functionalized 2,5-difluoropyridine core and a separate reagent to introduce the 1,1-difluoroethyl group.

Step 1: Synthesis of a 4-substituted-2,5-difluoropyridine Intermediate. A potential starting material is 2,5-difluoropyridine. This can be functionalized at the 4-position. For instance, a formyl or acetyl group could be introduced to serve as a handle for the subsequent difluoroethylation.

Step 2: Introduction of the 1,1-Difluoroethyl Group. The 1,1-difluoroethyl moiety can be installed using various fluorinating agents. One common method is the deoxofluorination of an acetyl group using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

A representative, though not explicitly documented for this specific molecule, convergent pathway is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2,5-Difluoropyridine | Acylating agent (e.g., Ac₂O, AlCl₃) | 4-Acetyl-2,5-difluoropyridine |

| 2 | 4-Acetyl-2,5-difluoropyridine | Deoxofluorinating agent (e.g., DAST) | This compound |

This approach allows for the late-stage introduction of the difluoroethyl group, which can be advantageous if the group is sensitive to reaction conditions in earlier steps.

Divergent Synthetic Approaches:

A divergent strategy would commence with a common precursor that can be modified to yield not only this compound but also a range of analogs for structure-activity relationship (SAR) studies. rsc.orgnih.gov

Common Intermediate: A versatile intermediate could be a 4-substituted-2,5-dichloropyridine or a similarly halogenated pyridine. The different reactivities of the halogens can be exploited for selective functionalization.

Diversification: From this common intermediate, various synthetic routes can be explored:

Route A: Introduction of the 1,1-difluoroethyl group at the 4-position, followed by fluorination of the chloro-substituents at the 2- and 5-positions.

Route B: Initial fluorination of the chloro groups, followed by the introduction of the 1,1-difluoroethyl group.

Route C: Simultaneous or sequential introduction of other functional groups at the 2- and 5-positions to generate a library of analogs.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines traditionally involves reagents and conditions that can be hazardous to the environment. The application of green chemistry principles aims to mitigate these issues by promoting the use of safer reagents, more efficient reactions, and waste reduction. researchgate.netnih.gov

Key Green Chemistry Principles in Fluorinated Pyridine Synthesis:

Use of Safer Solvents and Reagents: Traditional fluorination often employs hazardous reagents like anhydrous hydrogen fluoride (HF). acs.org Recent advancements focus on developing safer fluorinating agents. agchemigroup.eu For instance, solid-state fluorinating reagents can reduce the risks associated with handling corrosive gases. ox.ac.ukscitechdaily.com The use of greener solvents, such as ionic liquids or even water, is also being explored to replace volatile organic compounds (VOCs). biosynce.comrasayanjournal.co.in

Catalysis: Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents and often allow for milder reaction conditions. biosynce.com Metal-catalyzed cross-coupling reactions, for example, can be used to form C-C bonds in the synthesis of pyridine derivatives under more environmentally benign conditions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a prime example of high atom economy, where multiple transformations occur in a single reaction vessel, reducing waste and purification steps. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasonic production can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Examples of Green Approaches in Pyridine Synthesis:

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Safer Reagents | Anhydrous Hydrogen Fluoride (HF) | Solid-state fluorinating agents (e.g., Fluoromix) ox.ac.ukscitechdaily.com |

| Catalysis | Stoichiometric strong bases | Metal- or organo-catalyzed reactions biosynce.com |

| Energy Efficiency | Conventional heating for extended periods | Microwave-assisted synthesis nih.gov |

| Waste Reduction | Multi-step synthesis with purification at each step | One-pot multicomponent reactions nih.gov |

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, reducing the environmental footprint of these important chemical compounds. numberanalytics.comnumberanalytics.com

Elucidation of Reactivity and Reaction Mechanisms of 4 1,1 Difluoroethyl 2,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Difluoropyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems. mdpi.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For SNAr to occur, the aromatic ring must be activated by electron-w-ithdrawing groups (EWGs), which stabilize this anionic intermediate. researchgate.net The pyridine (B92270) ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. Halogenated π-deficient aromatic rings, such as fluorinated pyridines, are excellent candidates for SNAr reactions. youtube.com

The reactivity of the 4-(1,1-difluoroethyl)-2,5-difluoropyridine ring towards nucleophiles is significantly enhanced by its substituents. Both the fluorine atoms on the ring and the 1,1-difluoroethyl group at the C-4 position are strongly electron-withdrawing, primarily through the inductive effect. This effect depletes the electron density of the aromatic ring, facilitating the initial attack by a nucleophile.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. EWGs positioned ortho or para to the site of nucleophilic attack provide the most effective stabilization by delocalizing the negative charge through resonance. uci.edu In this molecule, the ring nitrogen acts as a powerful EWG, stabilizing negative charge at the ortho (C-2, C-6) and para (C-4) positions. youtube.com The fluorine atoms further activate the ring. The rate of SNAr reactions with halides often follows the order F > Cl > Br > I, as the highly electronegative fluorine is most effective at stabilizing the anionic intermediate by induction, and the C-F bond cleavage is not the rate-determining step. researchgate.netnih.gov

Table 1: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | Strongly electron-withdrawing (inductive and resonance) | Strongly activates ortho (C-2) and para (C-4) positions |

| Fluorine | 2 | Strongly electron-withdrawing (inductive) | Activates the ring, particularly the adjacent C-3 and the para C-5 position |

| 1,1-Difluoroethyl | 4 | Strongly electron-withdrawing (inductive) | Activates the ring, particularly the adjacent C-3 and C-5 positions |

| Fluorine | 5 | Strongly electron-withdrawing (inductive) | Activates the ring, particularly the adjacent C-4 and C-6 positions |

The regioselectivity of SNAr reactions on this compound is determined by the relative stability of the possible Meisenheimer intermediates formed upon nucleophilic attack at either the C-2 or C-5 position.

Attack at C-2: A nucleophile attacking the C-2 position displaces a fluorine atom. The resulting negative charge in the Meisenheimer intermediate is stabilized by the ring nitrogen at the para position and the fluorine atom at the meta (C-5) position. The delocalization of the negative charge onto the highly electronegative nitrogen atom is a powerful stabilizing factor. youtube.com

Attack at C-5: Nucleophilic attack at the C-5 position is influenced by the ortho 1,1-difluoroethyl group and the meta fluorine atom (at C-2). The negative charge is stabilized by these inductive effects. However, it cannot be delocalized onto the ring nitrogen through resonance, which generally makes this position less favorable for attack compared to the C-2 position. youtube.com

Furthermore, steric hindrance can play a role. Bulky substituents adjacent to a potential reaction site can disfavor nucleophilic attack. researchgate.net In this case, the 1,1-difluoroethyl group at C-4 might sterically hinder attack at the C-5 position to some extent, further favoring substitution at C-2. Computational studies on similar polysubstituted pyridines and pyrimidines have shown that calculating the relative stabilities of the isomeric intermediates is a reliable method for predicting the major regioisomer. researchgate.net Therefore, substitution of the fluorine at the C-2 position is the predicted major pathway.

Table 2: Factors Influencing Regioselectivity of SNAr

| Position of Attack | Stabilizing Factors for Meisenheimer Complex | Destabilizing/Hindering Factors | Predicted Outcome |

|---|---|---|---|

| C-2 | - Strong resonance stabilization from para ring nitrogen

| - Minor steric hindrance from C-3 hydrogen | Major product |

| C-5 | - Inductive stabilization from ortho 1,1-difluoroethyl group

| - Lack of resonance stabilization from ring nitrogen

| Minor product |

Chemical Transformations Involving the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally stable but can undergo specific chemical transformations. Its presence is significant in medicinal chemistry, where gem-difluoroalkyl groups can act as bioisosteres of carbonyl or hydroxyl groups, improving metabolic stability and binding affinity. researchgate.net

The C-H bonds at the benzylic-like position of the 1,1-difluoroethyl group are susceptible to radical reactions. ucalgary.ca Similar to benzylic radicals, the formation of a radical at the carbon adjacent to the pyridine ring is stabilized by resonance delocalization across the aromatic system. numberanalytics.com This allows for selective functionalization through radical processes.

Methods for generating such radicals include photolysis or thermolysis of suitable precursors or redox reactions. numberanalytics.com For instance, radical hydrothiolation of gem-difluoroalkenes, which proceeds via a difluoroalkyl radical intermediate, is a known strategy for forming α,α-difluoroalkylthioethers. acs.org Similarly, reactions involving hydrogen atom transfer (HAT) can generate these radical intermediates, which can then be trapped by other reagents. acs.org Free-radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator is a common method for functionalizing benzylic positions and could be applicable here. khanacademy.org

Selective derivatization of the 1,1-difluoroethyl group offers a pathway to diverse molecular architectures. While the C-F bonds are strong, they can be transformed under specific conditions. For example, gem-difluoroalkenes, which can be synthesized from related precursors, are versatile building blocks that can be converted into various other organofluorine motifs. researchgate.netscilit.comnih.gov

Oxidative fluorodecarboxylation of α-fluorocarboxylic acids provides a route to gem-difluoroalkanes, highlighting a potential synthetic pathway for modifying the difluoroethyl side chain. acs.org Additionally, the strategic placement of two fluorine atoms adjacent to a heteroatom like sulfur can diminish the heteroatom's nucleophilicity and enhance its oxidative stability, a principle that can be exploited in derivatization reactions. acs.org For example, selective oxidation of a derived difluoromethylthioether can yield the corresponding sulfoxide (B87167) or sulfone. acs.org

Metal-Catalyzed Reactions of this compound

Transition metal catalysis provides powerful tools for the functionalization of fluoroaromatics, including the activation of strong C-F bonds. mdpi.com While C-F bonds are generally less reactive in cross-coupling reactions than other carbon-halogen bonds, their activation is achievable with appropriate catalytic systems. ox.ac.uk

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. youtube.com For polyfluoroarenes, Pd(0) complexes can facilitate the oxidative addition of a C-F bond, particularly when promoted by additives, leading to cross-coupling with reagents like organoboronates (Suzuki-Miyaura coupling) or organozincs. mdpi.commdpi.com Nickel catalysts have also been shown to be particularly effective for C-F bond activation, mediating the cross-coupling of polyfluorinated pyridines with reagents like organotins. capes.gov.bryork.ac.uk

The regioselectivity of metal-catalyzed C-F activation can be complex. For polyfluoropyridines, activation at the C-4 position is common, but C-2 activation is also frequently observed, depending on the metal, ligands, and substrate. york.ac.ukacs.org For this compound, a catalyst could potentially activate the C-2 or C-5 C-F bond, enabling the introduction of new carbon or heteroatom substituents. Early transition metals like zirconium have also been shown to selectively activate C-F bonds in fluoropyridines for C-C bond formation. acs.org

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Type | Typical Catalyst | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh3)4) | Aryl/alkyl boronic acids or esters | Aryl/alkyl substituted difluoropyridine |

| Stille Coupling | Ni(0) or Pd(0) complexes | Organostannanes (e.g., R-SnBu3) | Aryl/vinyl/alkyl substituted difluoropyridine |

| Negishi Coupling | Pd(0) or Ni(0) complexes | Organozincs (e.g., R-ZnCl) | Aryl/alkyl substituted difluoropyridine |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) complexes with specific phosphine (B1218219) ligands | Amines (R2NH) | Amino-substituted difluoropyridine |

Mechanistic Studies of Key Reaction Pathways

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) pathways. The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of three strongly electron-withdrawing fluorine atoms and a 1,1-difluoroethyl group. These substituents lower the energy of the LUMO of the aromatic system, making it more susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The key reaction pathway for this compound is the SNAr mechanism. This can proceed through two principal mechanistic routes: the classical two-step addition-elimination mechanism involving a Meisenheimer intermediate, and a concerted SNAr mechanism where the nucleophile attacks and the leaving group departs in a single step.

Classical Two-Step SNAr Mechanism:

The more commonly accepted pathway for SNAr reactions on highly activated aromatic systems is the two-step mechanism. In the context of this compound, this would involve:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bearing a fluorine atom. The positions most susceptible to attack are C-2 and C-6 (ortho to the nitrogen) and C-4 (para to the nitrogen), as the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom. youtube.comuci.edu Given the substitution pattern, attack at the C-2 position is highly probable.

Formation of a Meisenheimer Intermediate: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the ring nitrogen, which provides significant stabilization. youtube.com The electron-withdrawing 1,1-difluoroethyl group at the C-4 position further stabilizes this intermediate through its inductive effect.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In this molecule, the fluorine atoms are potential leaving groups. Despite fluorine being a weak leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating this step. nih.govyoutube.com

Concerted SNAr Mechanism:

Recent computational and experimental studies have provided evidence for a concerted SNAr mechanism, particularly for fluoroarenes. acs.orgnih.gov In this pathway, the attack of the nucleophile and the departure of the fluoride (B91410) leaving group occur synchronously through a single transition state, without the formation of a stable Meisenheimer intermediate. acs.org The feasibility of a concerted versus a stepwise mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific electronic properties of the substrate. For highly activated systems like this compound, either pathway could be operative, and detailed computational studies would be required to definitively distinguish between them for a given reaction.

Regioselectivity

The substitution pattern of this compound introduces regiochemical considerations for nucleophilic attack. The fluorine atoms are located at the C-2 and C-5 positions.

Attack at C-2: Nucleophilic attack at the C-2 position is generally favored in pyridine systems because the resulting negative charge in the Meisenheimer intermediate is delocalized onto the ring nitrogen. youtube.comuci.edu The fluorine atom at this position would be the leaving group.

Attack at C-5: Attack at the C-5 position is less favored as the negative charge in the intermediate cannot be directly delocalized onto the nitrogen atom through resonance.

Therefore, nucleophilic substitution is most likely to occur at the C-2 position, leading to the displacement of the C-2 fluorine atom.

Influence of Substituents on Reactivity

The reactivity of the pyridine ring in this compound is a cumulative effect of its substituents:

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Ring Nitrogen | 1 | -I, -M (inductive and mesomeric electron-withdrawing) | Activates the ring towards nucleophilic attack, especially at ortho and para positions. youtube.comuci.edu |

| Fluorine | 2 | -I > +M (strong inductive withdrawal, weak mesomeric donation) | Activates the C-2 position for nucleophilic attack and acts as a good leaving group. nih.gov |

| 1,1-Difluoroethyl | 4 | -I (strong inductive electron-withdrawing) | Enhances the overall electrophilicity of the pyridine ring, stabilizing the Meisenheimer intermediate. |

| Fluorine | 5 | -I > +M | Contributes to the overall electron-deficient nature of the ring. |

The combined electron-withdrawing effects of the fluorine atoms and the 1,1-difluoroethyl group make this compound a highly reactive substrate for nucleophilic aromatic substitution.

Detailed research findings from studies on related fluorinated pyridines support these mechanistic proposals. For instance, investigations into the reactivity of 2,5-difluoropyridine (B1303130) derivatives have demonstrated the feasibility of selective functionalization at various positions through metalation and subsequent reactions, highlighting the influence of the fluorine substituents on the site selectivity of chemical transformations. researchgate.net Furthermore, kinetic studies on the SNAr reactions of substituted pyridines with amines have confirmed that the reaction typically proceeds via a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Advanced Spectroscopic Characterization Techniques for 4 1,1 Difluoroethyl 2,5 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the molecular framework through the analysis of different nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine is characterized by signals corresponding to the two distinct aromatic protons on the pyridine (B92270) ring and the three protons of the methyl group.

Aromatic Protons: The pyridine ring contains two protons, H-3 and H-6. Due to the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, these protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.

The proton at the C-3 position will likely appear as a doublet of doublets, split by the adjacent fluorine at C-2 and the fluorine at C-5.

The proton at the C-6 position is also expected to be a complex multiplet due to coupling with the fluorine at C-5.

Ethyl Group Protons: The methyl group (-CH₃) of the 1,1-difluoroethyl substituent is adjacent to a carbon bearing two fluorine atoms. This proximity results in the signal for these three equivalent protons appearing as a triplet, due to coupling with the two fluorine atoms (³JHF). This triplet would typically be found in the range of δ 1.5-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.5 - 8.5 | ddd | JH3-F2, JH3-F5, JH3-H6 |

| H-6 | 8.0 - 9.0 | dd | JH6-F5, JH6-H3 |

| -CH₃ | 1.5 - 2.5 | t | ³JHF |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, the spectrum will show distinct signals for each of the seven carbon atoms. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. magritek.com

Pyridine Ring Carbons: The carbons directly bonded to fluorine (C-2, C-4, and C-5) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 200-260 Hz, appearing as doublets. fluorine1.ru The other ring carbons (C-3 and C-6) will show smaller, long-range couplings (²JCF, ³JCF), resulting in more complex multiplets. magritek.com The chemical shifts will be significantly influenced by the high electronegativity of the attached fluorine atoms.

Ethyl Group Carbons:

The quaternary carbon of the ethyl group (-C(F₂)CH₃) will appear as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF).

The methyl carbon (-CH₃) will appear as a triplet due to two-bond coupling with the geminal fluorine atoms (²JCF).

Table 2: Predicted ¹³C NMR Data and C-F Coupling

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (JCF, Hz) |

| C-2 | 150 - 165 | d | ¹J ≈ 230-250 |

| C-3 | 120 - 135 | m | Long-range |

| C-4 | 140 - 155 | t | ¹J (from C-F₂ on side chain) |

| C-5 | 150 - 165 | d | ¹J ≈ 230-250 |

| C-6 | 145 - 160 | m | Long-range |

| -C F₂CH₃ | 115 - 130 | t | ¹J ≈ 240-260 |

| -CF₂C H₃ | 20 - 35 | t | ²J ≈ 20-30 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing organofluorine compounds, with chemical shifts spanning a very wide range. biophysics.orgalfa-chemistry.com In this compound, there are three distinct fluorine environments.

Ring Fluorines: The fluorine atoms at C-2 and C-5 are in different chemical environments and will give rise to two separate signals. Their chemical shifts are influenced by their position relative to the nitrogen atom. fluorine1.ru These signals will be split into multiplets due to coupling with each other (F-F coupling) and with nearby protons.

Side-Chain Fluorines: The two fluorine atoms on the ethyl group are chemically equivalent and will produce a single signal. This signal will be split into a quartet by the three protons of the adjacent methyl group (³JFH).

The chemical shifts are typically referenced against a standard like CFCl₃. ucsb.edu Aromatic fluorine signals often appear in the range of -80 to -170 ppm, while aliphatic fluorines, such as those in the -CF₂- group, are found in a different region. ucsb.edu

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity |

| F-2 | -85 to -100 | m |

| F-5 | -130 to -150 | m |

| -CF₂- | -90 to -110 | q |

To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-3 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons C-3, C-6, and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-2, C-4, C-5, and -C(F₂)CH₃) by observing their long-range correlations with the protons on the ring and the methyl group. For example, correlations between the methyl protons and both C-4 and the quaternary ethyl carbon would confirm their connectivity.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of the fluorinated pyridine ring and the fluoroalkyl side chain.

C-F Stretching: Strong absorption bands corresponding to carbon-fluorine stretching vibrations are a hallmark of fluorinated compounds. These typically appear in the region of 1000-1400 cm⁻¹. Given the multiple C-F bonds in different environments (aromatic vs. aliphatic), a series of strong, complex bands is expected in this region.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ range. C-H bending vibrations will be present at lower wavenumbers.

Table 4: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium-Weak |

| C-H Stretch | Aliphatic C-H (-CH₃) | 2850 - 3000 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1650 | Medium-Strong |

| C-F Stretch | Aromatic & Aliphatic | 1000 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com For aromatic systems like pyridine, the primary absorptions are due to π → π* transitions. The presence of fluorine substituents can influence the position and intensity of these absorption maxima (λmax).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show characteristic absorption bands in the ultraviolet region, likely below 300 nm. sigmaaldrich.com The fluorination of the pyridine ring may cause a slight shift in the absorption bands compared to unsubstituted pyridine due to the inductive effects of the fluorine atoms on the electronic structure of the π system.

Table 5: Expected UV-Vis Absorption Data

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π* | Fluorinated Pyridine Ring | 250 - 280 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is subjected to mass spectrometric analysis, typically using electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation into smaller, charged species.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the presence of the pyridine ring and the highly fluorinated ethyl substituent. The fragmentation pathways of fluorinated compounds can be complex, often involving the loss of fluorine atoms or small fluorine-containing neutral molecules. nih.gov

Key fragmentation pathways for this compound are predicted to involve the cleavage of the C-C bond between the pyridine ring and the difluoroethyl group. This would result in the formation of a stable pyridinium (B92312) cation. The presence of multiple fluorine atoms can lead to characteristic isotopic patterns and specific fragment ions. The study of highly fluorinated pyridine derivatives by negative ion mass spectrometry has also provided insights into their fragmentation behavior. nih.gov

The analysis of these fragmentation patterns provides a fingerprint that can confirm the molecular structure of the parent compound. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further validating the proposed structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |

| [M]+• | C7H5F4N | Molecular Ion |

| [M - F]+ | C7H5F3N | Loss of a fluorine atom |

| [M - CH3]+ | C6H2F4N | Loss of a methyl group (less likely) |

| [M - CHF2]+ | C6H4F2N | Cleavage of the difluoroethyl group |

| [C5H2F2N]+ | C5H2F2N | 2,5-Difluoropyridinium cation |

Note: This table is predictive and based on general fragmentation principles of similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific single-crystal X-ray structure for this compound has not been detailed in the reviewed literature, the crystal structures of numerous fluorinated pyridine derivatives have been reported. acs.orgnih.gov These studies reveal that the substitution of fluorine atoms on the pyridine ring significantly influences the crystal packing. acs.org The arrangement of molecules in the crystal is often governed by a combination of weak intermolecular interactions, such as C-H···F, C-H···N, and π-π stacking interactions. nih.gov

A hypothetical crystallographic analysis of this compound would yield precise data on its molecular geometry. This would include the planarity of the pyridine ring, the tetrahedral geometry around the difluoroethyl carbon, and the specific torsion angles that define the orientation of the substituent relative to the ring.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of a Fluorinated Pyridine Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.89, b = 12.45, c = 9.78 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 692.5 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.65 |

Note: This table provides example data to illustrate the type of information obtained from an X-ray crystallographic study.

Theoretical and Computational Investigations of 4 1,1 Difluoroethyl 2,5 Difluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For a molecule like 4-(1,1-difluoroethyl)-2,5-difluoropyridine, these methods can provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. For this compound, DFT calculations would be the primary tool for determining its most stable three-dimensional structure.

The process begins with a geometry optimization, where the positions of all atoms are systematically adjusted to find the arrangement with the lowest electronic energy. A common and reliable approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions to accurately model the electronegative fluorine atoms.

The optimization would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, one would expect specific C-F and C-N bond lengths influenced by the electron-withdrawing nature of the fluorine atoms on the pyridine (B92270) ring and the difluoroethyl group. The resulting optimized geometry represents the molecule's ground-state structure and is the foundation for all subsequent property calculations.

Table 1: Representative DFT Functionals and Basis Sets for Fluorinated Pyridine Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |

| M06-2X | cc-pVTZ | Electronic Properties, Non-covalent Interactions |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is highly effective, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are often employed for more accurate electronic structure characterization. For a molecule of this size, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be computationally demanding but would provide a higher level of accuracy for the electronic energy and properties.

These high-level calculations are often performed as single-point energy calculations on the DFT-optimized geometry to refine the electronic energy and derive properties like ionization potential, electron affinity, and the distribution of electron density. Natural Bond Orbital (NBO) analysis, an ab initio-based technique, could be used to investigate intramolecular interactions, such as hyperconjugation between the pyridine ring and the difluoroethyl substituent, providing a deeper understanding of the electronic effects of fluorination.

Computational Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting spectroscopic data, which are the primary means of experimentally characterizing new compounds.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical predictions of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory.

The calculations would be performed on the optimized geometry, and the resulting magnetic shielding tensors would be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These predictions are highly sensitive to the chosen level of theory and the inclusion of solvent effects, which can be modeled using a Polarizable Continuum Model (PCM). Accurate prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155 - 165 |

| C3 | 110 - 120 |

| C4 | 135 - 145 |

| C5 | 150 - 160 |

| C6 | 115 - 125 |

| C (ethyl, quaternary) | 120 - 130 (triplet) |

| C (ethyl, methyl) | 20 - 30 (quartet) |

Note: These are estimated ranges based on general principles and data for similar compounds. Actual values would require specific calculations.

Simulated IR and UV-Vis Spectra

The vibrational frequencies of this compound can be calculated at the DFT level. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculation provides the vibrational modes, their frequencies, and their intensities, which can be used to generate a simulated IR spectrum. This theoretical spectrum is invaluable for assigning the peaks in an experimental spectrum to specific molecular vibrations, such as C-F stretches, pyridine ring modes, and vibrations of the difluoroethyl group.

To simulate the ultraviolet-visible (UV-Vis) spectrum, Time-Dependent DFT (TD-DFT) is the most common method. This approach calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule, typically π → π* and n → π* transitions associated with the pyridine ring.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for exploring the reactivity of molecules. For this compound, this could involve modeling its behavior in various chemical reactions, such as nucleophilic aromatic substitution, which is common for electron-deficient fluorinated pyridines.

This type of investigation involves mapping out the potential energy surface for a proposed reaction. Key steps include locating the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) for each step must be identified. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

DFT methods are well-suited for locating transition states. Once a TS is found, its structure provides insights into the geometry of the activated complex. A frequency calculation is performed on the TS structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely reaction mechanism can be determined.

Elucidation of SNAr Mechanisms

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound ring is a key area of theoretical inquiry. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms that dictate substitution patterns on fluorinated pyridines. biorxiv.org These studies typically focus on calculating the energy profiles for nucleophilic attack at the C2 and C5 positions, which are activated by the fluorine substituents.

A central theme in the computational analysis of SNAr reactions on similar fluoropyridine systems is the pronounced directing effect of the ring nitrogen and the fluorine atoms. The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. In conjunction with the activating effect of the fluorine substituents, this creates a highly reactive substrate for SNAr reactions.

Theoretical models predict that the substitution regioselectivity is governed by the relative stability of the transition states and the Meisenheimer intermediates formed upon nucleophilic attack. For polysubstituted pyridines, the precise location of substitution is a result of the interplay between the electronic effects of all substituents. The 1,1-difluoroethyl group at the C4 position, being electron-withdrawing, further influences the electron distribution within the ring, thereby modulating the reactivity of the C2 and C5 positions. DFT calculations on related systems have shown that even subtle differences in the activation energies for attack at different positions can lead to high regioselectivity. biorxiv.org The mechanism of these reactions is also a subject of computational study, with evidence suggesting that while many SNAr reactions proceed through a classical two-step mechanism, some may occur via a concerted pathway. acs.orgrsc.orgacs.org

Table 1: Representative Calculated Activation Energies for SNAr Reactions on a Difluoropyridine System

| Nucleophile | Position of Attack | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Methoxide | C2 | B3LYP | 6-311++G(d,p) | 16.5 |

| Methoxide | C5 | B3LYP | 6-311++G(d,p) | 19.8 |

| Thiophenoxide | C2 | M06-2X | def2-TZVP | 14.2 |

| Thiophenoxide | C5 | M06-2X | def2-TZVP | 17.1 |

Note: This table presents illustrative data based on general findings in the literature for SNAr reactions on difluoropyridines and is not specific to this compound. Actual values will vary based on the specific molecule, nucleophile, and computational parameters.

Investigation of Radical Reaction Energetics

Theoretical studies are also employed to investigate the energetics of radical reactions involving this compound. Such investigations are crucial for predicting the molecule's behavior in radical-mediated processes and for understanding potential degradation pathways. Key parameters calculated in these studies include bond dissociation energies (BDEs) and the energetics of radical addition to the pyridine ring.

The C-F bonds in fluoroaromatic compounds are known to be strong, and DFT calculations can provide quantitative estimates of their BDEs. These calculations help assess the likelihood of homolytic C-F bond cleavage, a primary step in many radical substitution reactions. For fluorinated pyridines, the BDEs of the C-F bonds are expected to be high, suggesting that radical reactions initiated by C-F bond scission would require significant energy input. escholarship.org

Another important area of investigation is the addition of radicals to the aromatic ring. DFT can be used to calculate the reaction energies and activation barriers for the addition of various radical species to different positions on the pyridine ring. nih.gov The regioselectivity of radical addition is determined by the relative stability of the resulting radical intermediates. The electron-deficient nature of the fluorinated pyridine ring makes it susceptible to attack by nucleophilic radicals. Computational analysis can pinpoint the most favorable sites for radical attack by evaluating the energies of the possible radical adducts. acs.org

Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs) and Radical Addition Reaction Energies for a Model Fluoropyridine

| Parameter | Computational Method | Basis Set | Energy (kcal/mol) |

| C2-F Bond Dissociation Energy | B3LYP | 6-311+G(d,p) | 118.5 |

| C5-F Bond Dissociation Energy | B3LYP | 6-311+G(d,p) | 120.1 |

| Methyl Radical Addition to C3 | M06-2X | def2-TZVP | -10.8 |

| Methyl Radical Addition to C6 | M06-2X | def2-TZVP | -9.5 |

Note: This table presents illustrative data based on general findings in the literature for radical reactions on fluoropyridines and is not specific to this compound. Actual values will vary based on the specific molecule, radical species, and computational parameters.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound in various environments. These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its physical properties and interactions with other molecules.

A key aspect of the conformational analysis of this molecule is the rotational barrier of the 1,1-difluoroethyl group. MD simulations, in conjunction with quantum mechanical calculations, can be used to determine the preferred conformations of this group and the energy barriers to rotation. nih.gov This information is vital for understanding how the molecule's shape and flexibility influence its packing in the solid state and its interactions in solution. The development of accurate force field parameters for fluorinated aromatic compounds is a critical prerequisite for reliable MD simulations. biorxiv.orgnih.govnih.gov

MD simulations are also instrumental in studying the intermolecular interactions of this compound. By simulating the molecule in a solvent box, one can analyze the structure of the solvation shell and quantify the strength of solute-solvent interactions. The fluorine atoms in the molecule can participate in non-covalent interactions, such as hydrogen bonds with protic solvents and interactions with π-systems. acs.orgnih.govnih.gov The highly fluorinated nature of the pyridine ring can also lead to unique intermolecular interactions, such as lone pair···π-hole interactions. nih.gov Understanding these interactions is essential for predicting the molecule's solubility, lipophilicity, and ultimately its behavior in complex biological or material science applications.

Table 3: Example Torsional Profile for a C-C Bond Connecting an Ethyl Group to an Aromatic Ring

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

| 0 | 3.5 |

| 30 | 2.0 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.5 |

| 150 | 2.0 |

| 180 | 3.5 |

Note: This table presents a generic, illustrative torsional energy profile and does not represent specific calculated values for this compound. The actual energy profile would depend on the specific interactions within the molecule and would be determined through detailed computational studies.

Applications of 4 1,1 Difluoroethyl 2,5 Difluoropyridine As a Versatile Chemical Building Block

Role in the Synthesis of Complex Fluorinated Heterocycles

The 2,5-difluoropyridine (B1303130) core of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine is highly activated towards nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become electrophilic when substituted with strongly electron-withdrawing groups like fluorine. wikipedia.org This electronic feature makes polyfluorinated heterocycles like pyridine (B92270) exceptionally reactive towards nucleophiles. wikipedia.orgnih.gov The fluorine atoms act as excellent leaving groups, particularly when positioned at the ortho and para positions relative to the ring nitrogen, which can effectively stabilize the negative charge in the reaction intermediate (a Meisenheimer complex). wikipedia.org

This inherent reactivity allows this compound to serve as a versatile scaffold for constructing more complex heterocyclic systems. By reacting it with a variety of nucleophiles, chemists can selectively replace one or both fluorine atoms on the pyridine ring. For instance:

Reaction with N-nucleophiles (e.g., amines, hydrazines) can lead to the formation of aminopyridines and hydrazinopyridines, which are precursors to fused heterocyclic systems like pyrazolopyridines or triazolopyridines.

Reaction with O-nucleophiles (e.g., alkoxides, phenoxides) can yield alkoxy- or aryloxypyridines.

Reaction with S-nucleophiles (e.g., thiolates) can produce thioether-substituted pyridines.

These substitution reactions are foundational for building intricate molecular frameworks that are often sought in medicinal chemistry and agrochemistry. nih.govnih.govnih.gov The presence of the 1,1-difluoroethyl group adds another layer of chemical stability and can influence the electronic properties and biological activity of the final heterocyclic product. uni-muenster.de The synthesis of fluorinated piperidines, for example, often starts from readily available fluorinated pyridines which are then hydrogenated. nih.govacs.org This highlights the role of fluoropyridine precursors in accessing saturated heterocyclic structures that are prevalent in pharmaceuticals. nih.govnih.gov

Utilization in the Development of Advanced Materials

The unique properties conferred by fluorine—such as high thermal stability, chemical inertness, and distinct electronic characteristics—make fluorinated compounds highly desirable for advanced materials. mdpi.comresearchgate.net

Precursor for Fluoropolymers and Fluorinated Networks

Fluoropolymers are a class of polymers known for their exceptional resistance to heat, chemicals, and weathering, as well as for their low friction coefficients. researchgate.net These materials are synthesized from fluorinated monomers. While direct polymerization of a molecule like this compound is not a typical route, it can be functionalized to create novel monomers.

For example, through nucleophilic aromatic substitution, vinyl or allyl groups could be introduced onto the pyridine ring. The resulting fluorinated styrene- or allyl-ether-type monomers could then be polymerized to create specialty fluoropolymers. The incorporation of the rigid, polar pyridine ring and the difluoroethyl group into the polymer backbone would be expected to impart specific properties, such as:

Enhanced thermal stability and rigidity due to the aromatic nature of the pyridine unit.

Modified dielectric properties and solubility due to the polarity of the C-F bonds and the pyridine nitrogen.

High chemical resistance characteristic of fluorinated materials. mdpi.com

Such polymers could find applications in high-performance coatings, membranes, and electronic components where durability and specific physicochemical properties are critical. mdpi.compageplace.de

Components in Liquid Crystals and Electronic Materials

The design of liquid crystals (LCs) for display technologies and other electro-optical devices often involves the use of molecules with specific structural features: a rigid core, flexible terminal chains, and polar groups that influence the dielectric anisotropy. biointerfaceresearch.comresearchgate.net Fluorine substitution is a widely used strategy in LC design because the strong C-F bond dipole can significantly enhance the desired dielectric properties without substantially increasing the material's viscosity. biointerfaceresearch.commdpi.com

The structure of this compound contains a rigid, fluorinated heterocyclic core (difluoropyridine) which is a desirable feature in liquid crystal molecules. biointerfaceresearch.comresearchgate.netrsc.org By attaching appropriate mesogenic groups and terminal alkyl chains via derivatization of the pyridine ring, it is plausible to synthesize novel liquid crystalline compounds. The multiple fluorine atoms would be expected to create a strong dipole moment, potentially leading to materials with high negative dielectric anisotropy, which is valuable for certain display modes. biointerfaceresearch.comrsc.org The combination of the difluoropyridine core and the difluoroethyl tail could lead to unique self-assembly behaviors and electro-optical responses. biointerfaceresearch.commdpi.com

Strategies for Derivatization Towards Functional Molecular Architectures

The true value of a building block lies in its capacity for controlled and predictable modification to create a wide array of more complex structures.

Modular Synthesis of Functionalized Pyridines

Modular synthesis refers to the stepwise and controlled assembly of molecules from interchangeable "modules" or building blocks. nih.govnih.govnih.govrsc.org The differential reactivity of leaving groups in cross-coupling reactions is a key enabler of this strategy. The fluorine atoms on the 2,5-difluoropyridine ring can be exploited in palladium-catalyzed cross-coupling reactions, although they are generally less reactive than heavier halogens like bromine or iodine. nih.gov

However, the high reactivity of the fluorinated pyridine core to SNAr provides a robust platform for modular synthesis. One could envision a strategy where one fluorine atom is selectively replaced by a nucleophile under one set of conditions, followed by a different reaction (e.g., a cross-coupling reaction or another SNAr with a different nucleophile) at the second fluorine position. This stepwise approach allows for the precise and controlled installation of different functional groups onto the pyridine scaffold, leading to a diverse library of polysubstituted pyridines from a single starting material. nih.gov

| Reaction Type | Potential Reagent(s) | Expected Product Type | Potential Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Amino-, Alkoxy-, or Thio-substituted Pyridines | Pharmaceutical/Agrochemical Intermediates |

| Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | Aryl- or Alkyl-substituted Pyridines | Organic Electronics, Ligand Synthesis |

| Metalation-Functionalization | Strong base (e.g., LDA) followed by an electrophile | Pyridines with new C-C or C-Heteroatom bonds | Complex Molecule Synthesis |

Incorporating the Compound into Larger Molecular Architectures

Beyond creating simple substituted pyridines, this compound can be incorporated into larger, more complex molecular architectures such as macrocycles or polymers. researchgate.netnih.gov For example, reaction with a difunctional nucleophile, such as a diol or a diamine, could lead to the formation of macrocyclic structures (heteracalixarenes) where the fluorinated pyridine unit is an integral part of the ring. researchgate.net Such macrocycles are of interest for their ability to act as host molecules in supramolecular chemistry or as ion sensors.

Similarly, polycondensation reactions with aromatic diols or diamines could yield poly(ether)s or poly(amine)s containing the this compound moiety in the polymer backbone. These polymers would benefit from the thermal stability and chemical resistance imparted by the fluorinated aromatic units, making them candidates for high-performance engineering plastics or materials for harsh environments. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted fluorinated pyridines like 4-(1,1-Difluoroethyl)-2,5-difluoropyridine often involves multi-step processes that may rely on harsh reagents and produce significant waste. Future research will likely prioritize the development of more atom-economical and environmentally benign synthetic strategies.

Key Research Thrusts:

Late-Stage C-H Fluorination: Direct C-H fluorination is a powerful tool for introducing fluorine atoms into a molecule at a late stage of the synthesis. nih.gov Research could focus on developing selective C-H fluorination methods to introduce the fluorine atoms onto the pyridine (B92270) ring, potentially reducing the number of steps required. nih.gov

Catalytic Approaches: The use of transition metal catalysis, such as Rh(III)-catalyzed C-H functionalization, has shown promise for the synthesis of multi-substituted fluorinated pyridines. nih.gov Future work could explore similar catalytic systems for the efficient construction of the this compound scaffold.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Bio-catalysis: The use of enzymes for selective fluorination reactions is a growing area of interest. While challenging, the development of biocatalysts for the synthesis of fluorinated pyridines could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Exploration of Unconventional Reactivity Profiles

The dense fluorination on the pyridine ring and the presence of the difluoroethyl group are expected to impart unique reactivity to this compound. A thorough investigation of its chemical behavior is crucial for its application in synthesis.

Potential Areas of Exploration:

Nucleophilic Aromatic Substitution (SNAr): Perfluorinated pyridines are highly susceptible to SNAr reactions. mdpi.com The reactivity of this compound towards various nucleophiles should be systematically studied to understand the regioselectivity and scope of these transformations. This could open avenues for further functionalization of the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions: The fluorine atoms on the pyridine ring could potentially participate in cross-coupling reactions, serving as leaving groups. Exploring conditions for Suzuki, Stille, or Buchwald-Hartwig couplings could enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Difluoroethyl Group: The reactivity of the C-H bonds on the methyl group of the difluoroethyl moiety could be explored. For example, deprotonation followed by reaction with electrophiles could provide a route to further derivatization.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the use of advanced in situ spectroscopic techniques is invaluable. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation.

Applicable Spectroscopic Techniques:

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Real-time tracking of functional group changes. mdpi.com | Monitoring the progress of reactions by observing changes in the vibrational frequencies of the pyridine ring and C-F bonds. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on reactants, intermediates, and products. | 19F NMR would be particularly useful for tracking the formation of fluorinated intermediates and the final product. |

| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. mdpi.com | Probing the vibrational modes of the molecule to follow reaction kinetics and identify key intermediates. mdpi.com |

| Fluorescence Spectroscopy | Highly sensitive detection of fluorescent species. mdpi.com | While the target molecule may not be fluorescent, this technique could be used if fluorescent reagents or intermediates are involved. mdpi.com |

By employing these techniques, researchers can rapidly screen reaction conditions, identify reaction bottlenecks, and elucidate complex reaction pathways.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. researchgate.netrsc.org

Future Applications in the Context of this compound:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. researchgate.net This could be used to predict the outcome of reactions involving this compound with a high degree of accuracy.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to complex target molecules. These tools could be employed to identify novel and efficient pathways to this compound.

Property Prediction: ML models can also predict the physicochemical and biological properties of molecules. frontiersin.org This could be used to screen virtual libraries of derivatives of this compound for desired properties before their synthesis.

The integration of ML and AI has the potential to significantly accelerate the discovery and development of new synthetic methods and applications for this compound.

Expanding Applications in Emerging Fields of Chemical Science

The unique electronic properties conferred by the multiple fluorine atoms suggest that this compound could find applications in various emerging areas of chemical science.

Potential Application Areas:

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com This compound could serve as a monomer or building block for the synthesis of novel fluorinated polymers and materials with advanced properties. mdpi.com For instance, it could be used in the preparation of poly(pyridine ether)s. fluoromart.comsigmaaldrich.com

Medicinal Chemistry: The introduction of fluorine can significantly impact the metabolic stability, lipophilicity, and binding affinity of drug candidates. Fluorinated pyridines are important motifs in many pharmaceuticals. nih.govnih.gov Further investigation into the biological activity of this compound and its derivatives is warranted.

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. nih.gov The unique substitution pattern of this pyridine derivative may lead to the discovery of new herbicides, pesticides, or fungicides with improved efficacy and environmental profiles.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals. This property could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

A summary of potential applications is presented in the table below:

| Field | Potential Application | Rationale |

| Materials Science | Monomer for fluoropolymers | Enhanced thermal stability and chemical resistance. mdpi.com |

| Medicinal Chemistry | Scaffold for drug discovery | Fluorine can improve metabolic stability and binding affinity. nih.govnih.gov |

| Agrochemicals | Active ingredient in pesticides | Fluorination is a common strategy to enhance bioactivity. nih.gov |

| Organic Electronics | Component of electronic materials | Electron-deficient nature can tune electronic properties. |

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for synthesizing 4-(1,1-Difluoroethyl)-2,5-difluoropyridine with high yield and purity? A:

- Methodology : Use nucleophilic aromatic substitution (NAS) or cross-coupling reactions to introduce fluorinated groups. For the 1,1-difluoroethyl moiety, consider trifluoroethylation followed by selective defluorination.

- Purification : Employ column chromatography with hexane/ethyl acetate gradients or recrystallization using fluorinated solvents (e.g., 1,1,2-trifluorotrichloroethane) to isolate the compound.

- Yield Optimization : Monitor reaction temperature (typically 80–120°C) and stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor). Validate intermediates via NMR to track fluorination efficiency .

Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

- NMR Analysis : Use , , and NMR to identify proton environments and fluorine substitution patterns. For example, the 1,1-difluoroethyl group shows a characteristic triplet in NMR (~-90 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 204.05).

- Cross-Validation : Compare spectral data with analogs like 2-(2,5-difluorophenyl)pyrrolidine derivatives .

Purity Assessment

Q: How can researchers ensure the purity of this compound for experimental use? A:

- Chromatography : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.

- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to rule out solvent residues or degradation products .

Advanced Reactivity Studies

Q: How do the electronic effects of the 1,1-difluoroethyl group influence the compound’s reactivity in cross-coupling reactions? A: